11,11-dimethyl-3-(pyrrolidine-1-carbonyl)-10H-naphtho[1,2-g]indolizine-1,2-dione
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Overview
Description
6,6-dimethyl-10-(1-pyrrolidinylcarbonyl)-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family This compound is characterized by its unique structural framework, which includes a pyrrolo[2,1-a]isoquinoline core fused with a benzo ring and substituted with a pyrrolidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-10-(1-pyrrolidinylcarbonyl)-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aryl-pyrrolidines with alkynes via an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process . This reaction is promoted by a four-component catalytic system, including [RuCl2(p-cymene)]2, CuCl, copper acetate monohydrate, and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under aerobic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-10-(1-pyrrolidinylcarbonyl)-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
6,6-dimethyl-10-(1-pyrrolidinylcarbonyl)-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-10-(1-pyrrolidinylcarbonyl)-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-a]isoquinoline derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities and applications.
Lamellarin alkaloids: Natural products with a similar core structure, known for their anticancer and antiviral properties.
Uniqueness
6,6-dimethyl-10-(1-pyrrolidinylcarbonyl)-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
11,11-dimethyl-3-(pyrrolidine-1-carbonyl)-10H-naphtho[1,2-g]indolizine-1,2-dione |
InChI |
InChI=1S/C23H22N2O3/c1-23(2)13-17-15-8-4-3-7-14(15)9-10-16(17)19-18(20(26)22(28)25(19)23)21(27)24-11-5-6-12-24/h3-4,7-10H,5-6,11-13H2,1-2H3 |
InChI Key |
RXGBUQBDVWZDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C4=C(C(=O)C(=O)N41)C(=O)N5CCCC5)C |
Origin of Product |
United States |
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